1-Chloro-4-methylphthalazine
Overview
Description
Synthesis Analysis
The synthesis of phthalazine derivatives, including 1-Chloro-4-methylphthalazine, often involves reactions that introduce various substituents to the phthalazine core to alter its chemical and biological properties. For example, the synthesis of 4-benzylamino-1-chloro-6-substituted phthalazines has been explored for their inhibitory activity toward phosphodiesterase 5, indicating the versatility of the phthalazine scaffold in medicinal chemistry (Watanabe et al., 1998).
Molecular Structure Analysis
The molecular structure of 1-Chloro-4-methylphthalazine and its derivatives is crucial for understanding their reactivity and interactions with biological targets. Spectroscopic methods, such as NMR and mass spectrometry, are commonly used for structural elucidation. The structure impacts the compound's physical and chemical properties and its potential applications in various fields, including pharmaceuticals.
Chemical Reactions and Properties
1-Chloro-4-methylphthalazine undergoes various chemical reactions, highlighting its reactivity and potential for chemical modification. For instance, reactions with nucleophilic reagents have been utilized to synthesize novel compounds with potential anticancer and antioxidant activities (Behalo et al., 2017). These reactions expand the utility of 1-Chloro-4-methylphthalazine as a precursor for more complex molecules.
Scientific Research Applications
Antifungal Activity: A derivative, 4-(4-chlorobenzyl)-2-methylphthalazin-1(2H)-one, demonstrates significant antifungal activity against dermatophytes and Cryptococcus neoformans. This finding is critical for the future design of antifungal analogues (Derita et al., 2013).
Anticancer and Antioxidant Potential: Novel phthalazine derivatives synthesized from 1-chloro-4-(4-phenoxyphenyl)phthalazine show promising anticancer and antioxidant activities. Specifically, hydrazinylphthalazine 20 exhibits the highest antioxidant activity (Behalo, El‐Karim, & Rafaat, 2017).
Herbicidal Activities: Methylphthalazin-1-one derivatives are found to have potent acetohydroxyacid synthase inhibitory activity and broad-spectrum herbicidal activities against various weeds (Li et al., 2006).
Synthesis of Iodophthalazines: A method for the synthesis of 1-iodo- and 1,4-diiodo-phthalazines from chloro compounds has been developed, expanding the chemical utility of phthalazine derivatives (Hirsch & Orphanos, 1966).
Higher Anticancer Activity: Novel 1,4-disubstituted phthalazines demonstrate higher anticancer activity than cisplatin, suggesting their potential in treating various cancers (Li et al., 2006).
Synthesis of New 1,2-dihydrophthalazines: New 1,2dihydrophthalazines have been synthesized, with key intermediates prepared from 4-chloro- and 3,4-dichlorotoluene (Lukács & Simig, 2002).
Metabolism Study: The study of 1,4-dihydroxyphthalazine shows that it is relatively non-toxic, with its metabolism involving significant unchanged and conjugation with glucuronic acid (McIsaac, 1964).
Safety And Hazards
1-Chloro-4-methylphthalazine is harmful if swallowed, in contact with skin, or if inhaled. It may cause respiratory irritation . It is recommended to avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
properties
IUPAC Name |
1-chloro-4-methylphthalazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c1-6-7-4-2-3-5-8(7)9(10)12-11-6/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEDBAGGSOLFBBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C2=CC=CC=C12)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10296730 | |
Record name | 1-Chloro-4-methylphthalazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10296730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-4-methylphthalazine | |
CAS RN |
19064-68-7 | |
Record name | 1-Chloro-4-methylphthalazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19064-68-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Chloro-4-methylphthalazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019064687 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phthalazine, 1-chloro-4-methyl- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111227 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Chloro-4-methylphthalazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10296730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-chloro-4-methylphthalazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.